molecular formula C15H14Cl2N2O2 B5006989 N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea

N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea

Cat. No. B5006989
M. Wt: 325.2 g/mol
InChI Key: QIOOUKULSZKZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea, also known as DCMU, is a herbicide that is widely used in scientific research. It is a potent inhibitor of photosynthesis and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea acts as a competitive inhibitor of the electron transport chain in photosystem II. It binds to the QB site of the D1 protein, which is a critical component of photosystem II. This binding prevents the transfer of electrons from QA to QB, which leads to the accumulation of QA-. The accumulation of QA- leads to the oxidation of the reaction center chlorophyll, which ultimately leads to the inhibition of photosynthesis.
Biochemical and Physiological Effects
The inhibition of photosynthesis by this compound has several biochemical and physiological effects. These effects include a decrease in the production of ATP and NADPH, a decrease in the rate of carbon fixation, and an increase in the production of reactive oxygen species. These effects have been used to study the role of photosynthesis in plant growth and development, as well as in the response of plants to environmental stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea in lab experiments is its potency as a photosystem II inhibitor. It is highly effective at inhibiting photosynthesis at low concentrations, which makes it a valuable tool for studying the role of photosynthesis in plant growth and development. However, one limitation of using this compound is its specificity as an inhibitor. It only inhibits photosystem II, which means that it cannot be used to study the role of other components of the electron transport chain.

Future Directions

There are several future directions for the study of N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea. One direction is the development of new photosystem II inhibitors that are more specific and potent than this compound. Another direction is the study of the role of photosynthesis in the response of plants to environmental stress, such as drought and high temperatures. Finally, the study of the biochemical and physiological effects of this compound on different plant species could provide insights into the evolution of photosynthesis in plants.

Synthesis Methods

N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea is synthesized by reacting 3,4-dichlorophenyl isocyanate with 2-methoxybenzylamine in the presence of a base. The resulting product is then purified by recrystallization. The chemical structure of this compound is shown below:

Scientific Research Applications

N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea is widely used in scientific research as a tool to study photosynthesis. It is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, this compound blocks the electron transport chain, leading to a decrease in the production of ATP and NADPH. This inhibition of photosynthesis has been used to study the role of photosynthesis in plant growth and development, as well as in the response of plants to environmental stress.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(2-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-21-14-5-3-2-4-10(14)9-18-15(20)19-11-6-7-12(16)13(17)8-11/h2-8H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOOUKULSZKZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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